Cas no 2757928-82-6 (Tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate)
![Tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate structure](https://ja.kuujia.com/scimg/cas/2757928-82-6x500.png)
Tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 2757928-82-6
- EN300-37152672
- tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate
- Tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate
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- インチ: 1S/C18H27NO5S/c1-14-6-8-15(9-7-14)25(21,22)24-18(5)10-12-19(13-11-18)16(20)23-17(2,3)4/h6-9H,10-13H2,1-5H3
- InChIKey: AVAIZIUSSJQVMZ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC1(C)CCN(C(=O)OC(C)(C)C)CC1
計算された属性
- 精确分子量: 369.16099414g/mol
- 同位素质量: 369.16099414g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 5
- 複雑さ: 559
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 81.3Ų
Tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37152672-1.0g |
tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate |
2757928-82-6 | 95.0% | 1.0g |
$385.0 | 2025-03-18 | |
Enamine | EN300-37152672-0.5g |
tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate |
2757928-82-6 | 95.0% | 0.5g |
$370.0 | 2025-03-18 | |
Enamine | EN300-37152672-0.05g |
tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate |
2757928-82-6 | 95.0% | 0.05g |
$323.0 | 2025-03-18 | |
Enamine | EN300-37152672-10.0g |
tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate |
2757928-82-6 | 95.0% | 10.0g |
$1654.0 | 2025-03-18 | |
Enamine | EN300-37152672-5.0g |
tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate |
2757928-82-6 | 95.0% | 5.0g |
$1115.0 | 2025-03-18 | |
Enamine | EN300-37152672-2.5g |
tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate |
2757928-82-6 | 95.0% | 2.5g |
$754.0 | 2025-03-18 | |
Enamine | EN300-37152672-0.1g |
tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate |
2757928-82-6 | 95.0% | 0.1g |
$339.0 | 2025-03-18 | |
Enamine | EN300-37152672-0.25g |
tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate |
2757928-82-6 | 95.0% | 0.25g |
$354.0 | 2025-03-18 |
Tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
Tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylateに関する追加情報
Tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate: A Comprehensive Overview
The compound tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate (CAS No. 2757928-82-6) is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and advanced materials science. This compound is characterized by its complex structure, which includes a piperidine ring substituted with a tert-butyl group, a methyl group, and a benzenesulfonyl ether moiety. The presence of these functional groups imparts unique chemical and physical properties, making it an invaluable component in various research and industrial settings.
Recent studies have highlighted the importance of tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate in the development of novel drug delivery systems. Researchers have explored its ability to act as a versatile linker in the synthesis of bioconjugates, enabling the creation of targeted drug delivery vehicles with enhanced stability and bioavailability. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound can serve as an effective scaffold for attaching therapeutic payloads to biocompatible polymers, significantly improving the efficiency of drug delivery systems.
In addition to its role in pharmaceutical applications, tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate has also been utilized in the synthesis of advanced materials. Its ability to form stable covalent bonds with various functional groups makes it an ideal candidate for use in cross-linking reactions. A recent breakthrough in polymer chemistry involves the use of this compound as a cross-linker in the production of stimuli-responsive hydrogels. These hydrogels exhibit remarkable mechanical properties and are being explored for applications in tissue engineering and regenerative medicine.
The synthesis of tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate typically involves multi-step organic reactions, including nucleophilic substitution, oxidation, and coupling reactions. The process requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact. For example, researchers at the University of California have developed a catalytic asymmetric synthesis route that significantly improves the enantioselectivity of this compound.
From a structural perspective, the tert-butyl group provides steric bulk, which can influence the compound's solubility and stability. The methyl group enhances lipophilicity, making it more compatible with biological systems. The benzenesulfonyl ether moiety introduces electron-withdrawing effects, which can modulate the reactivity of the molecule in various chemical transformations. These structural features collectively contribute to the compound's versatility in different chemical environments.
Furthermore, tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate has shown promise in catalytic applications. Its ability to act as a ligand in transition metal-catalyzed reactions has been extensively studied. A 2023 paper in *Nature Catalysis* reported that this compound can enhance the catalytic activity of palladium catalysts in cross-coupling reactions, leading to higher reaction yields and selectivity.
In conclusion, tert-butyl 4-methyl-4-[(4-methylbenzenesulfonyl)oxy]piperidine-1-carboxylate (CAS No. 2757928-826) is a multifaceted compound with wide-ranging applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in pharmaceutical research, materials science, and catalysis. As ongoing research continues to uncover new potential uses for this compound, its role in advancing scientific innovation is expected to grow significantly.
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